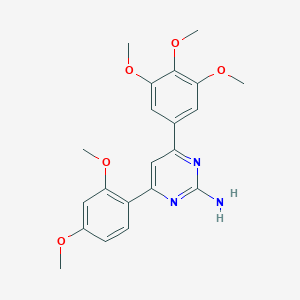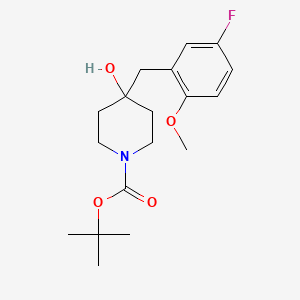
2-(3-Bocamino-propyl)-malonic acid diethyl ester
Overview
Description
2-(3-Bocamino-propyl)-malonic acid diethyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group attached to a propyl chain, which is further connected to a malonic acid diethyl ester moiety. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, due to its protective Boc group that can be selectively removed under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bocamino-propyl)-malonic acid diethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). This step ensures that the amino group does not participate in subsequent reactions.
Alkylation of Malonic Acid Diethyl Ester: The protected amino group is then attached to the malonic acid diethyl ester through an alkylation reaction. This is usually achieved using a suitable alkyl halide (e.g., 3-bromopropylamine) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bocamino-propyl)-malonic acid diethyl ester undergoes various types of reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups or the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid (TFA) or other mild acids.
Substitution: Alkyl halides, nucleophiles, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: Malonic acid derivatives.
Deprotection: Free amino group derivatives.
Substitution: Various substituted malonic acid diethyl ester derivatives.
Scientific Research Applications
2-(3-Bocamino-propyl)-malonic acid diethyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: Used in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-(3-Bocamino-propyl)-malonic acid diethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-propyl)-malonic acid diethyl ester: Lacks the Boc protection, making it more reactive but less stable during synthesis.
2-(3-Bocamino-ethyl)-malonic acid diethyl ester: Similar structure but with a shorter alkyl chain.
2-(3-Bocamino-propyl)-malonic acid dimethyl ester: Similar structure but with different ester groups.
Uniqueness
2-(3-Bocamino-propyl)-malonic acid diethyl ester is unique due to its combination of a Boc-protected amino group and a malonic acid diethyl ester moiety. This dual functionality allows for selective deprotection and subsequent reactions, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
diethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-6-20-12(17)11(13(18)21-7-2)9-8-10-16-14(19)22-15(3,4)5/h11H,6-10H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALADZXWHQWJVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145725 | |
| Record name | 1,3-Diethyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116861-30-4 | |
| Record name | 1,3-Diethyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116861-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)
![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)
![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)

![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)



